Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N'-Methyl-
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Overview
Description
Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- is a complex organic compound that features a unique structure combining an imidazole ring, a benzopyran moiety, and a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the construction of the benzopyran moiety. The final step involves the formation of the urea linkage through a condensation reaction between the amine and isocyanate groups.
Imidazole Ring Formation: The imidazole ring can be synthesized via the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzopyran Moiety Construction: The benzopyran structure is typically formed through a series of cyclization reactions involving phenolic compounds and aldehydes.
Urea Linkage Formation: The final step involves the reaction of the amine group from the imidazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the benzopyran moiety, converting it into dihydrobenzopyran derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzopyran and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydrobenzopyran derivatives, and various substituted imidazole and benzopyran compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development .
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzopyran moiety can interact with cellular membranes, affecting their fluidity and function . The urea linkage provides stability and enhances the compound’s bioavailability .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like histidine and metronidazole share the imidazole ring structure but differ in their overall molecular architecture.
Benzopyran Derivatives: Compounds such as coumarin and flavonoids contain the benzopyran moiety but lack the imidazole ring and urea linkage.
Uniqueness
The uniqueness of Urea, N-[3,4-dihydro-4-(1H-iMidazol-5-ylMethyl)-2H-1-benzopyran-6-yl]-N-ethyl-N’-Methyl- lies in its combination of the imidazole ring, benzopyran moiety, and urea linkage. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H22N4O2 |
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Molecular Weight |
314.4 g/mol |
IUPAC Name |
1-ethyl-1-[4-(1H-imidazol-5-ylmethyl)-3,4-dihydro-2H-chromen-6-yl]-3-methylurea |
InChI |
InChI=1S/C17H22N4O2/c1-3-21(17(22)18-2)14-4-5-16-15(9-14)12(6-7-23-16)8-13-10-19-11-20-13/h4-5,9-12H,3,6-8H2,1-2H3,(H,18,22)(H,19,20) |
InChI Key |
LKNRRYREVIDBLT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC2=C(C=C1)OCCC2CC3=CN=CN3)C(=O)NC |
Origin of Product |
United States |
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